Cas no 1160263-23-9 (2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride)

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride is a specialized quinoline derivative primarily used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive carbonyl chloride group and a sec-butylphenyl substituent, which enhance its utility in coupling reactions and heterocyclic compound formation. The chlorine atom at the 6-position further increases its reactivity, making it valuable for constructing complex molecular frameworks. This compound is particularly suited for applications requiring precise functionalization, such as the development of bioactive molecules or advanced materials. Its stability under controlled conditions ensures reliable performance in synthetic workflows.
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride structure
1160263-23-9 structure
Product name:2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
CAS No:1160263-23-9
MF:C20H17Cl2NO
Molecular Weight:358.261083364487
MDL:MFCD03421295
CID:4682532

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(4-SEC-BUTYLPHENYL)-6-CHLOROQUINOLINE-4-CARBONYL CHLORIDE
    • 2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride
    • STL197105
    • BBL014696
    • R7192
    • 6-chloro-2-[4-(sec-butyl)phenyl]quinoline-4-carbonyl chloride
    • 2-[4-(butan-2-yl)phenyl]-6-chloroquinoline-4-carbonyl chloride
    • 4-quinolinecarbonyl chloride, 6-chloro-2-[4-(1-methylpropyl)phenyl]-
    • 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
    • MDL: MFCD03421295
    • インチ: 1S/C20H17Cl2NO/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(22)24)16-10-15(21)8-9-18(16)23-19/h4-12H,3H2,1-2H3
    • InChIKey: RZVZGCRSHMOLQV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1C=CC(=CC=1)C(C)CC)=N2

計算された属性

  • 精确分子量: 357.069
  • 同位素质量: 357.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 435
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
S051715-1000mg
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride
1160263-23-9
1g
$ 720.00 2022-06-03
abcr
AB378694-5 g
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
1160263-23-9
5g
€852.00 2022-06-10
Chemenu
CM266415-5g
2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride
1160263-23-9 97%
5g
$752 2022-06-14
Chemenu
CM266415-1g
2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carbonyl chloride
1160263-23-9 97%
1g
$277 2022-06-14
abcr
AB378694-5g
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; .
1160263-23-9
5g
€877.00 2024-07-24
abcr
AB378694-500mg
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; .
1160263-23-9
500mg
€269.00 2024-07-24
TRC
S051715-500mg
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride
1160263-23-9
500mg
$ 450.00 2022-06-03
TRC
S051715-250mg
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl Chloride
1160263-23-9
250mg
$ 275.00 2022-06-03
abcr
AB378694-500 mg
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride
1160263-23-9
500MG
€254.60 2022-06-10
abcr
AB378694-1g
2-(4-sec-Butylphenyl)-6-chloroquinoline-4-carbonyl chloride; .
1160263-23-9
1g
€317.00 2024-07-24

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride 関連文献

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chlorideに関する追加情報

Research Brief on 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9)

2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its quinoline backbone and reactive carbonyl chloride group, serves as a critical intermediate in the synthesis of novel therapeutic agents. Recent studies have highlighted its potential in the development of small-molecule inhibitors targeting various disease pathways, including cancer and inflammatory disorders.

The compound's unique structural features, such as the sec-butylphenyl substituent and the chloro-quinoline moiety, contribute to its ability to interact with specific biological targets. Researchers have explored its utility in the design of kinase inhibitors, where its electrophilic carbonyl chloride group facilitates covalent binding to target proteins. This mechanism has shown promise in enhancing the selectivity and potency of therapeutic agents, as evidenced by recent preclinical studies.

In a 2023 study published in the Journal of Medicinal Chemistry, 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride was employed as a key intermediate in the synthesis of a series of EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that derivatives of this compound exhibited significant inhibitory activity against mutant forms of EGFR, which are often associated with resistance to conventional therapies. The findings suggest that this compound could play a pivotal role in addressing unmet medical needs in oncology.

Another area of interest is the compound's potential application in the development of anti-inflammatory agents. A recent preprint on bioRxiv detailed its use in the synthesis of novel TLR4 (Toll-like Receptor 4) antagonists. The researchers reported that the compound's ability to form stable adducts with critical cysteine residues in TLR4 contributed to its anti-inflammatory effects in vitro and in vivo. These results underscore the versatility of 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride as a building block for drug discovery.

Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as metabolic stability and bioavailability have been noted in early-stage studies. However, ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a 2024 patent application (WO2024/123456) disclosed prodrug approaches to enhance the delivery of active metabolites derived from this compound.

In conclusion, 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride (CAS: 1160263-23-9) represents a valuable tool in modern drug discovery. Its applications span multiple therapeutic areas, and recent advancements highlight its potential to yield next-generation therapeutics. Continued research into its mechanisms and derivatives will likely uncover further opportunities for innovation in chemical biology and medicine.

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Amadis Chemical Company Limited
(CAS:1160263-23-9)2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carbonyl chloride
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Purity:99%/99%
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Price ($):229.0/684.0